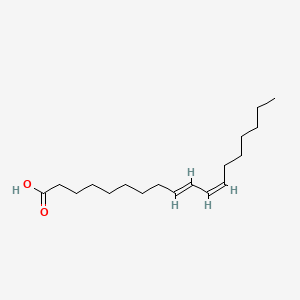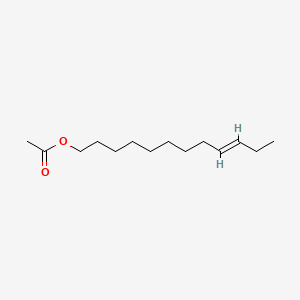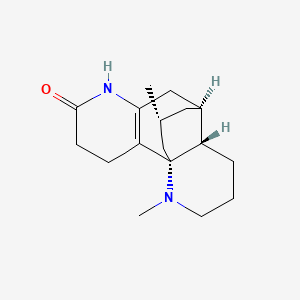
2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate, also known as (2Z,8Z)-matricaria acid methyl ester, is an organic compound with the molecular formula C11H10O2. It is characterized by its unique structure, which includes two conjugated double bonds and two triple bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- typically involves the esterification of (2Z,8Z)-deca-2,8-dien-4,6-diynoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
(2Z,8Z)-deca-2,8-dien-4,6-diynoic acid+methanolH2SO4methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alkenes, alkanes
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in skin whitening and depigmentation due to its ability to inhibit melanin production.
Industry: Utilized in the formulation of cosmetic products for skin lightening
Mécanisme D'action
The primary mechanism of action of 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- in biological systems involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By down-regulating tyrosinase activity, the compound reduces melanin production, leading to depigmentation. This mechanism is particularly relevant in its application as a skin-whitening agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E,Z)-Matricaria ester
- (Z,E)-Matricaria ester
- (E,E)-Matricaria ester
- Methyl (Z,Z)-10-hydroxy-2,8-decadiene-4,6-diynoate
Uniqueness
Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate is unique due to its specific (2Z,8Z) configuration, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this compound exhibits a higher efficacy in inhibiting melanin production, making it particularly valuable in cosmetic and medical applications .
Propriétés
Numéro CAS |
928-36-9 |
|---|---|
Formule moléculaire |
C11H10O2 |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate |
InChI |
InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9- |
Clé InChI |
GXPDZHWFJLUFGY-RTAKVZRXSA-N |
SMILES |
CC=CC#CC#CC=CC(=O)OC |
SMILES isomérique |
C/C=C\C#CC#C/C=C\C(=O)OC |
SMILES canonique |
CC=CC#CC#CC=CC(=O)OC |
Synonymes |
(2Z,8Z)-matricaria acid methyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone](/img/structure/B1235976.png)
![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)




![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)
![[(3R,3aS,4S,6S,7R)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate](/img/structure/B1235988.png)





